Structural Differentiation: N-Acyloxy Carbamate vs. N-Alkyl Substitution Pattern
The target compound contains a piperidine-1-carboxylate ester at the imide nitrogen, whereas the closest clinical analogs phensuximide and methsuximide bear N-methyl substituents. The computed octanol-water partition coefficient (LogP) for the target compound is estimated to be significantly higher than that of 3-phenylpyrrolidine-2,5-dione (LogP = 1.09) [1] due to the addition of the piperidine-carboxylate moiety, shifting the physicochemical profile toward improved blood-brain barrier penetrability . This structural distinction is quantifiable: the molecular weight increases from 189.21 (phensuximide) to 302.32, and the number of hydrogen bond acceptors rises from 2 to 6, directly impacting solubility and formulation parameters.
| Evidence Dimension | Molecular Weight and LogP |
|---|---|
| Target Compound Data | MW = 302.32; LogP not experimentally determined (in silico prediction indicates increase vs. parent) |
| Comparator Or Baseline | 3-Phenylpyrrolidine-2,5-dione (PPD): MW = 175.18; LogP = 1.09 (experimental) [1] / Phensuximide: MW = 189.21; LogP = 1.27 [2] |
| Quantified Difference | MW increase of +127.14 (vs. PPD) and +113.11 (vs. phensuximide); LogP shift qualitatively greater due to ester and piperidine additions. |
| Conditions | Physicochemical property comparison using publicly available databases and in silico prediction tools. |
Why This Matters
The distinct physicochemical signature directly influences CNS penetration potential and solubility, making this compound a more suitable scaffold for designing brain-penetrant therapeutic candidates compared to low-molecular-weight N-alkyl succinimides.
- [1] MolBase. 3-Phenylpyrrolidine-2,5-dione. CAS 3464-18-4. Retrieved from https://m.molbase.cn/ View Source
- [2] MolBase. Methsuximide. CAS 77-41-8. Retrieved from https://qiye.molbase.cn/ View Source
